molecular formula C29H25FN2O4 B8274941 Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate

Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate

Cat. No. B8274941
M. Wt: 484.5 g/mol
InChI Key: WJELIXPICFIQOP-UHFFFAOYSA-N
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Patent
US08946436B2

Procedure details

7 g (217.3 mmol) of N-(2-fluoro-4-aminophenyl)-N-benzyl amine (4) obtained from the aforesaid process was dissolved in 500 mL dichloromethane, then 60 g (434.6 mmol) of K2CO3 was added thereto, with stirring in an ice bath for 10 minutes. 92 mL (652 mmol) Cbz-Cl was dropped slowly to the mixture over 1 hour and then the mixture was warmed to room temperature. After completion of the reaction, 200 mL water was added to the reaction solution under stirring for 1 hour. The resultant mixture was allowed to stand for separation, and the dichloromethane layer was washed in sequence with 10% diluted hydrochloric acid and NaHCO3 solution. The obtained dichloromethane layer was rotary evaporated to afford a light yellow oil, which was purified with column chromatography to obtain 80 g of a white solid, with a yield of 76.2%.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
76.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:17]([O-:20])([O-:19])=O.[K+].[K+].[CH:23]1[CH:28]=[CH:27][C:26]([CH2:29][O:30][C:31](Cl)=[O:32])=[CH:25][CH:24]=1.O>ClCCl>[CH2:10]([N:9]([C:3]1[CH:4]=[CH:5][C:6]([NH:8][C:31]([O:30][CH2:29][C:26]2[CH:27]=[CH:28][CH:23]=[CH:24][CH:25]=2)=[O:32])=[CH:7][C:2]=1[F:1])[C:17](=[O:20])[O:19][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)N)NCC1=CC=CC=C1
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
92 mL
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring in an ice bath for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to stand for separation
WASH
Type
WASH
Details
the dichloromethane layer was washed in sequence with 10% diluted hydrochloric acid and NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The obtained dichloromethane layer was rotary evaporated
CUSTOM
Type
CUSTOM
Details
to afford a light yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified with column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(OCC1=CC=CC=C1)=O)C1=C(C=C(C=C1)NC(=O)OCC1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 152%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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